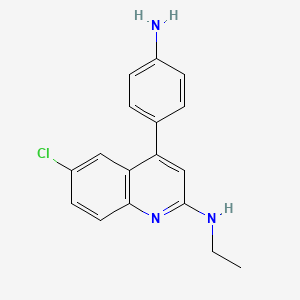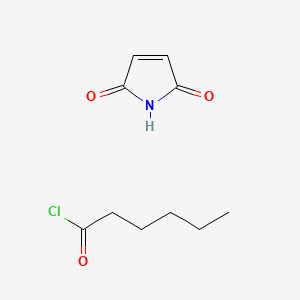
Hexanoyl chloride;pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoyl chloride;pyrrole-2,5-dione is a compound with the molecular formula C10H14ClNO3 and a molecular weight of 231.676 g/mol . It is also known by several other names, including 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoyl chloride and N-(6-oxo-6-chlorohexyl)maleimide . This compound is characterized by the presence of both a hexanoyl chloride group and a pyrrole-2,5-dione moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Hexanoyl chloride;pyrrole-2,5-dione can be synthesized through various synthetic routes. One common method involves the reaction of hexane-2,5-dione with aromatic amines in the presence of a catalyst such as saccharin . This reaction typically takes place in methanol at room temperature and yields N-substituted pyrroles . Another approach involves the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride to produce 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives .
Chemical Reactions Analysis
Hexanoyl chloride;pyrrole-2,5-dione undergoes various chemical reactions, including substitution and condensation reactions. For instance, it can react with aromatic amines to form N-substituted pyrroles . Common reagents used in these reactions include hexane-2,5-dione and aromatic amines, with catalysts such as saccharin or squaric acid . The major products formed from these reactions are N-substituted pyrroles and their derivatives .
Scientific Research Applications
Hexanoyl chloride;pyrrole-2,5-dione has several scientific research applications. It is used in the synthesis of medicinally privileged heterocycles, which have significant biological activities . These compounds are valuable in medicinal and pharmaceutical chemistry due to their wide-ranging biological activities, including anti-inflammatory and antimicrobial properties . Additionally, this compound is used as an intermediate in the synthesis of natural products and optoelectronic materials .
Mechanism of Action
The mechanism of action of hexanoyl chloride;pyrrole-2,5-dione involves the activation of dicarbonyl compounds by forming hydrogen bonds between the carbonyl oxygen and amino acid groups . This activation facilitates the nucleophilic attack of nitrogen atoms from aromatic amines on the carbonyl carbon, leading to the formation of N-substituted pyrroles . The molecular targets and pathways involved in these reactions are primarily related to the formation of stable intermediates and the subsequent condensation reactions .
Comparison with Similar Compounds
Hexanoyl chloride;pyrrole-2,5-dione can be compared with other similar compounds such as maleimide, 3-methyl-1H-pyrrole-2,5-dione, and 3,4-dimethyl-1H-pyrrole-2,5-dione . These compounds share the pyrrole-2,5-dione moiety but differ in their substituents and reactivity. This compound is unique due to the presence of the hexanoyl chloride group, which imparts distinct reactivity and synthetic utility .
Properties
CAS No. |
82333-93-5 |
|---|---|
Molecular Formula |
C10H14ClNO3 |
Molecular Weight |
231.67 g/mol |
IUPAC Name |
hexanoyl chloride;pyrrole-2,5-dione |
InChI |
InChI=1S/C6H11ClO.C4H3NO2/c1-2-3-4-5-6(7)8;6-3-1-2-4(7)5-3/h2-5H2,1H3;1-2H,(H,5,6,7) |
InChI Key |
DXDJYFOPOCGNJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)Cl.C1=CC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


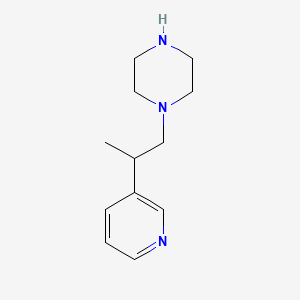
![N-[4-(4-methylpyridin-3-yl)phenyl]ethanesulfonamide](/img/structure/B13880707.png)
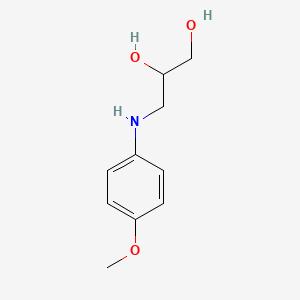
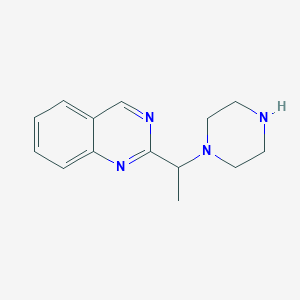
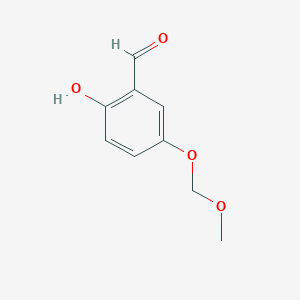

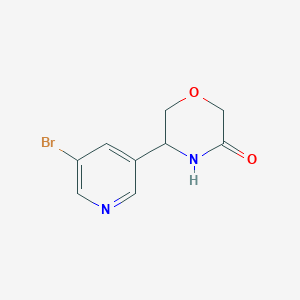
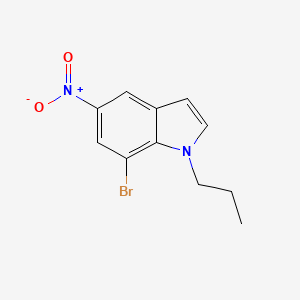
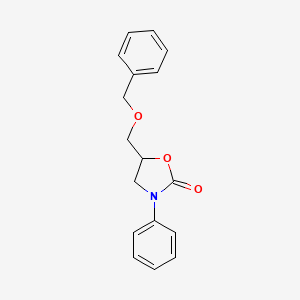
![3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one](/img/structure/B13880786.png)
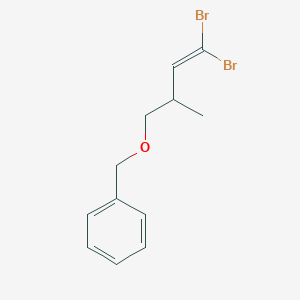
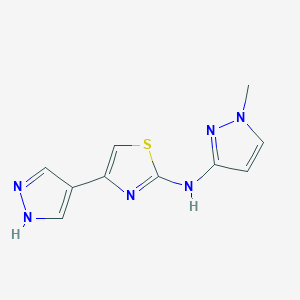
![3-[4-(2,4-Dichloro-3,5-dimethylphenoxy)phenyl]-3-propoxypropanoic acid](/img/structure/B13880815.png)
